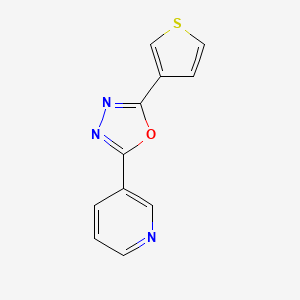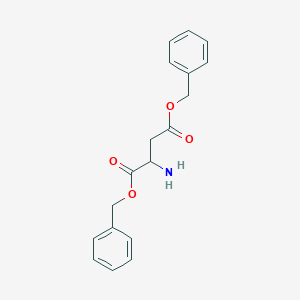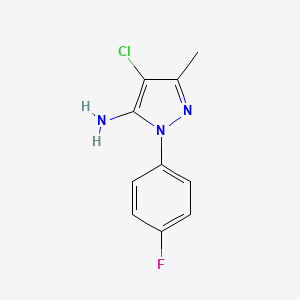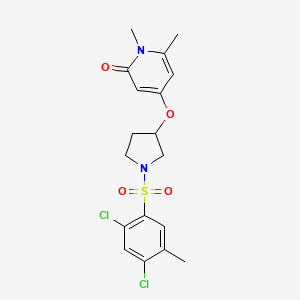
4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is an organic compound belonging to the class of pyridinones. These compounds often serve as critical intermediates in various pharmacologically active substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis generally involves several steps:
Starting Material: : Begin with a suitably substituted pyridine.
Sulfonylation: : Attach the sulfonyl group to the pyrrolidine ring using a sulfonyl chloride derivative.
Etherification: : Introduce the pyrrolidin-3-yl group through a nucleophilic substitution reaction.
Final Assembly: : Couple the dichlorophenyl and pyrrolidin-3-yl moieties to the pyridinone core using standard organic synthesis techniques, ensuring controlled conditions like specific temperature and pressure settings.
Industrial Production Methods
Scalability requires optimization for yield and purity. Techniques like continuous flow chemistry can be employed to enhance efficiency. Catalysts and automated reactors ensure the process remains robust and reproducible on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : Oxidative conditions can introduce sulfone functionalities.
Reduction: : The compound’s sulfonyl group can be reduced to the corresponding sulfide under reducing conditions.
Substitution: : The chloro groups allow for further functionalization via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Commonly uses oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Employs reagents like lithium aluminum hydride (LiAlH₄).
Substitution: : Utilizes bases or acids to catalyze the reaction, depending on the desired product.
Major Products Formed
Oxidation Products: : Sulfone derivatives.
Reduction Products: : Sulfide derivatives.
Substitution Products: : Varied functionalized pyridinone derivatives based on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as an intermediate in synthesizing complex molecules for drug development.
Biology
Medicine
Explored for its potential in developing therapeutic agents targeting specific pathways.
Industry
Used in the synthesis of materials with specialized chemical properties.
Wirkmechanismus
The compound’s mechanism revolves around its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or altering their conformation. The pathways involved are typically those related to the synthesis of specific proteins or metabolic intermediates.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The presence of the 2,4-dichloro-5-methylphenyl group and the sulfonyl attachment confer unique reactivity and biological activity compared to other pyridinones.
Similar Compounds
1-methyl-5-chloro-2-pyridinone: : Lacks the sulfonyl group but shares the pyridinone core.
N-(pyrrolidin-3-yl)-benzenesulfonamide: : Similar due to the sulfonyl-pyrrolidine combination.
This compound certainly stands out due to its specific functional groups and potential applications. If there’s a particular section you want to dive deeper into, just let me know!
Eigenschaften
IUPAC Name |
4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-11-6-17(16(20)9-15(11)19)27(24,25)22-5-4-13(10-22)26-14-7-12(2)21(3)18(23)8-14/h6-9,13H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRTYNSURGZASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)OC3=CC(=O)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
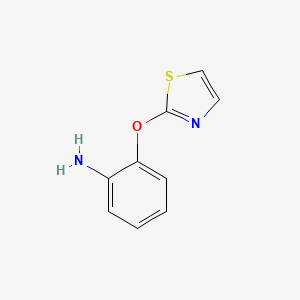
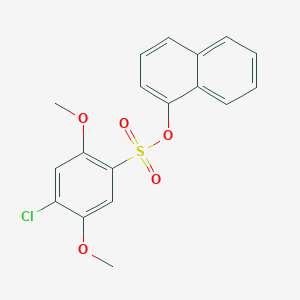
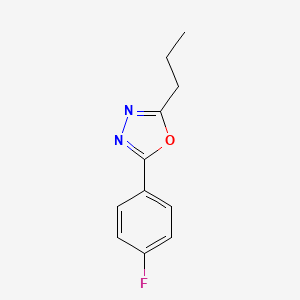
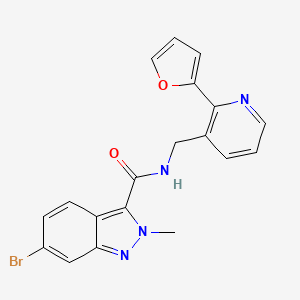
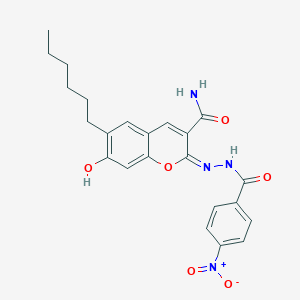

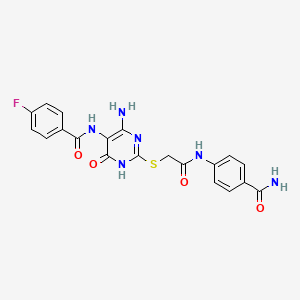
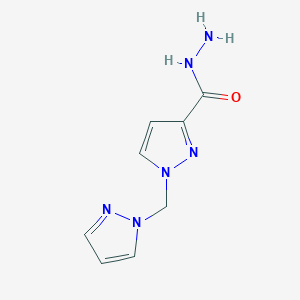
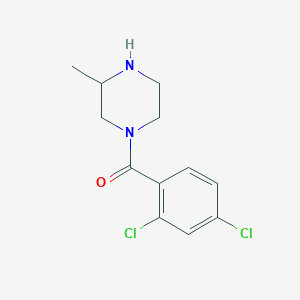
![3-(benzenesulfonyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B2466359.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2466362.png)
